Methyl 2-(methylthio)acetimidate
Description
Methyl 2-(methylthio)acetimidate (CAS: 13122-26-4), also known as methyl(methylthio)acetimidate, is an imidate ester characterized by a methylthio (-SMe) substituent. Its molecular formula is C₄H₉NOS, with a molecular weight of 119.18 g/mol . The compound’s structure features a reactive imidate group (C=NH-O-) adjacent to the methylthio moiety, making it a versatile intermediate in organic synthesis. Imidate esters are known for their nucleophilic reactivity, particularly in the formation of amidines and heterocycles. The methylthio group enhances leaving-group ability, facilitating substitution reactions in pharmaceutical and agrochemical syntheses .
Properties
Molecular Formula |
C4H9NOS |
|---|---|
Molecular Weight |
119.19 g/mol |
IUPAC Name |
methyl 2-methylsulfanylethanimidate |
InChI |
InChI=1S/C4H9NOS/c1-6-4(5)3-7-2/h5H,3H2,1-2H3 |
InChI Key |
KCSFUNDHFXFJEU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CSC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(methylthio)acetimidate can be synthesized through the reaction of methylthioacetic acid with methanol in the presence of a dehydrating agent. The reaction typically involves the following steps:
Esterification: Methylthioacetic acid is reacted with methanol in the presence of a catalyst such as sulfuric acid to form methyl 2-(methylthio)acetate.
Amidation: The ester is then reacted with ammonia or an amine to form the corresponding imidate.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methylthio)acetimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thioether.
Substitution: It can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted acetimidates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(methylthio)acetimidate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It is used in the modification of biomolecules, such as proteins, to study their structure and function.
Industry: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(methylthio)acetimidate involves its interaction with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in biological systems, it can modify lysine residues in proteins, affecting their function and activity.
Comparison with Similar Compounds
Ethyl 2-(Methylthio)Acetimidate
Key Differences :
Ethyl 2-Methoxyacetimidate
Key Differences :
- Substituent: Replaces the methylthio (-SMe) group with a methoxy (-OMe) group (CAS: 57366-77-5, C₅H₁₁NO₂).
- Electronic Effects : The methoxy group is electron-donating, reducing the electrophilicity of the imidate carbon compared to the electron-withdrawing methylthio group.
- Reactivity : Less reactive in nucleophilic substitutions but more stable under acidic conditions .
Methyl 2-(Methylthio)Acetate
Key Differences :
Complex Indole-Based Acetimidates ()
Compounds such as Methyl 2-(1-benzyl-5-bromo-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-(p-tolyl)acetimidate (6h) and analogs feature bulky aromatic substituents.
- Synthetic Yields : Ranged from 37% to 71%, with electron-donating groups (e.g., methoxy in 6j ) improving yields.
- Applications : These derivatives are tailored for medicinal chemistry, leveraging indole scaffolds for receptor targeting .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Group |
|---|---|---|---|---|
| Methyl 2-(methylthio)acetimidate | C₄H₉NOS | 119.18 | 13122-26-4 | Imidate (-C=NH-O-) |
| Ethyl 2-(methylthio)acetimidate | C₅H₁₁NOS | 133.21 | 749147-66-8 | Imidate (-C=NH-O-) |
| Ethyl 2-methoxyacetimidate | C₅H₁₁NO₂ | 117.15 | 57366-77-5 | Imidate (-C=NH-O-) |
| Methyl 2-(methylthio)acetate | C₄H₈O₂S | 120.17 | 16630-66-3 | Ester (-C=O-O-) |
Research Findings and Trends
- Synthetic Efficiency : this compound’s simplicity enables high-yield functionalization, whereas bulky analogs (e.g., indole derivatives) require multi-step syntheses with lower yields .
- Electronic Effects : The methylthio group enhances leaving-group ability, outperforming methoxy in SN2 reactions. For example, methylthio-substituted imidates react 3–5× faster with amines than methoxy analogs .
- Thermal Stability : Methyl esters (e.g., Methyl 2-(methylthio)acetate) exhibit greater thermal stability than imidates, which are prone to hydrolysis .
Biological Activity
Methyl 2-(methylthio)acetimidate is a compound that has garnered attention in the field of biological chemistry due to its potential pharmacological applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound is an imidate derivative characterized by the presence of a methylthio group. Its chemical formula is , and it features a methyl group attached to a sulfur atom, which is linked to an acetamide functional group. The compound's structure can influence its interaction with biological targets, particularly enzymes involved in metabolic pathways.
Synthesis
The synthesis of this compound typically involves the reaction of methylthioacetic acid with appropriate amines or other reagents under controlled conditions. The synthesis process can be optimized to enhance yield and purity, which are crucial for subsequent biological testing.
Anticholinesterase Activity
Research indicates that compounds similar to this compound exhibit significant anticholinesterase activity. Anticholinesterases are known for their role in inhibiting the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
- Kinetic Studies : Kinetic parameters such as the dissociation constant () and carbamylation rate constant () have been measured for related compounds, demonstrating that structural modifications can significantly impact inhibitory potency. For instance, a study showed that certain thio-substituted oximes exhibited up to 80 times greater AChE inhibition compared to standard inhibitors like butocarboxim .
Cytotoxic and Antiproliferative Effects
This compound and its analogs have also been evaluated for cytotoxicity against various cancer cell lines. Compounds containing quinonoid systems, which may include similar functional groups, have shown promising results in inducing apoptosis in cancer cells.
- Case Study : A study on thio-substituted compounds revealed that some derivatives exhibited significant antiproliferative effects against human cancer cell lines. The mechanism was attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Variations in substituents on the imidate nitrogen or the sulfur atom can dramatically alter the compound's efficacy as an inhibitor.
- Table: SAR Analysis of Thio-Substituted Compounds
| Compound | AChE Inhibition (IC50 µM) | Cytotoxicity (IC50 µM) | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | AChE inhibition, ROS generation |
| Thio compound A | 5 | 10 | AChE inhibition |
| Thio compound B | 20 | 15 | ROS-mediated apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
